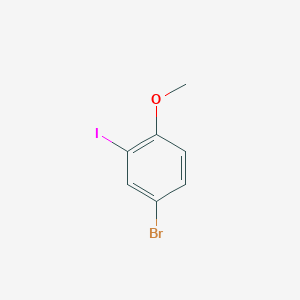![molecular formula C13H10F3NO B059721 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole CAS No. 1261268-83-0](/img/structure/B59721.png)
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have garnered significant interest due to their wide range of applications in various fields, including medicinal chemistry, organic chemistry, and materials science. The compound is characterized by its molecular formula C8H9N5O2S and a molecular weight of 239.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole typically involves the reaction of 4-(Methylsulfonamido)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted tetrazoles, depending on the specific reagents and conditions used .
科学的研究の応用
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and modulate their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction .
類似化合物との比較
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the methylsulfonamido group, resulting in different chemical properties and reactivity.
4-Methylsulfonamido-2H-tetrazole: Similar structure but with variations in the position of the substituents.
5-(4-Aminophenyl)-2H-tetrazole: Contains an amino group instead of the methylsulfonamido group.
Uniqueness
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole is unique due to the presence of both the tetrazole ring and the methylsulfonamido group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-16(14,15)11-7-4-2-6(3-5-7)8-9-12-13-10-8/h2-5,11H,1H3,(H,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVKANXVOQNJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)

